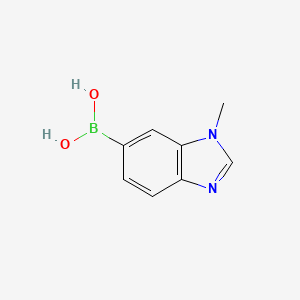

1-Methyl-1H-benzoimidazole-6-boronic acid

Description

BenchChem offers high-quality 1-Methyl-1H-benzoimidazole-6-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-benzoimidazole-6-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylbenzimidazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOJQSARVKLHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=CN2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674335 | |

| Record name | (1-Methyl-1H-benzimidazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-87-9 | |

| Record name | (1-Methyl-1H-benzimidazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-benzoimidazole-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 1-Methyl-1H-benzoimidazole-6-boronic acid?

An In-Depth Technical Guide to 1-Methyl-1H-benzoimidazole-6-boronic acid: Properties, Synthesis, and Applications

Introduction: A Privileged Scaffold in Modern Drug Discovery

1-Methyl-1H-benzoimidazole-6-boronic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines two key features: the benzimidazole core and the boronic acid functional group. The benzimidazole scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The addition of the boronic acid moiety at the 6-position transforms this scaffold into a versatile intermediate, primarily for palladium-catalyzed cross-coupling reactions.

Boronic acids themselves are a cornerstone of modern organic synthesis due to their stability, low toxicity, and versatile reactivity.[2][3] Their ability to undergo the Suzuki-Miyaura coupling reaction allows for the efficient formation of carbon-carbon bonds, a critical step in the synthesis of complex molecular architectures.[4][5] Furthermore, the boronic acid group itself is a key pharmacophore in several FDA-approved drugs, such as the anticancer agent bortezomib, where it plays a crucial role in binding to enzyme active sites.[3][6]

This guide provides a comprehensive overview of 1-Methyl-1H-benzoimidazole-6-boronic acid, detailing its physicochemical properties, a robust synthetic protocol, its primary application in Suzuki-Miyaura coupling, and essential safety information.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Methyl-1H-benzoimidazole-6-boronic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and structural verification.

| Property | Value | Reference(s) |

| CAS Number | 1072945-87-9 | [7][8] |

| Molecular Formula | C₈H₉BN₂O₂ | [7][8][9] |

| Molecular Weight | 175.98 g/mol | [7][8] |

| IUPAC Name | (1-Methyl-1H-benzimidazol-6-yl)boronic acid | [7] |

| Appearance | Solid | [8] |

| Purity | Typically >95% | [8] |

| Spectral Data | ¹H NMR, ¹³C NMR, IR, and MS data are available from commercial vendors. | [10][11] |

Synthesis and Characterization

While several methods exist for the synthesis of aryl boronic acids, the most common and scalable approach for a molecule like 1-Methyl-1H-benzoimidazole-6-boronic acid is the Miyaura borylation. This involves a palladium-catalyzed reaction between a halo-benzimidazole precursor and a diboron reagent.

Proposed Synthetic Workflow: Miyaura Borylation

The following diagram outlines a plausible and efficient workflow for the synthesis of the title compound from a commercially available halogenated precursor.

Caption: Proposed workflow for the synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Miyaura borylation methods.[2][3]

-

Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-1-methyl-1H-benzoimidazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via cannula.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours.

-

Expert Insight: The choice of a phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is crucial. The nitrogen atoms in the benzimidazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Bulky, electron-rich phosphine ligands help to stabilize the active catalytic species and promote the desired cross-coupling.[12]

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronate ester.

-

Hydrolysis: Dissolve the crude pinacol ester in a mixture of THF and water. Add sodium periodate (NaIO₄) followed by aqueous HCl and stir vigorously at room temperature for 4-6 hours.

-

Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. The product may precipitate or can be purified via recrystallization or silica gel chromatography to afford pure 1-Methyl-1H-benzoimidazole-6-boronic acid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 1-Methyl-1H-benzoimidazole-6-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl and heteroaryl compounds.[1][4] This reaction is a pillar of modern medicinal chemistry due to its mild conditions and high tolerance for a wide variety of functional groups.[1][5]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for coupling 1-Methyl-1H-benzoimidazole-6-boronic acid with an aryl bromide.

-

Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 equiv), 1-Methyl-1H-benzoimidazole-6-boronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

-

Expert Insight: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]

-

-

Catalyst System: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

-

Solvent and Degassing: Add a degassed solvent system, commonly a mixture like dioxane/water (e.g., 4:1 ratio). Seal the vial and purge with an inert gas.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 2-18 hours.

-

Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup to remove the base and inorganic byproducts.

-

Purification: The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.

Safety and Handling

1-Methyl-1H-benzoimidazole-6-boronic acid requires careful handling due to its potential hazards.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13][14]

-

Handling Precautions: Avoid breathing dust.[15] Prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to air and moisture and may undergo dehydration or degradation over time.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]

Conclusion

1-Methyl-1H-benzoimidazole-6-boronic acid stands as a highly valuable and versatile building block for chemical synthesis. The strategic placement of the boronic acid on the privileged benzimidazole core provides a direct and efficient route to novel and complex molecules via the robust Suzuki-Miyaura cross-coupling reaction. Its application is central to the construction of compound libraries for drug discovery and the development of new functional materials. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent safety practices, enables researchers to fully harness the potential of this important chemical intermediate.

References

-

PubChem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Luo, Q., et al. (2017). Supporting Information: Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Pissinate, K., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with aryl halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates.

-

Das, M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112431. Available at: [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1H-benzoimidazole-6-boronic acid | C8H9BN2O2 | CID 46738679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. 1-Methyl-1H-benzoimidazole-6-boronic acid(1072945-87-9) 1H NMR spectrum [chemicalbook.com]

- 11. 1072945-87-9|(1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid|BLD Pharm [bldpharm.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.ca [fishersci.ca]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-Methyl-1H-benzoimidazole-6-boronic acid (CAS 1072945-87-9)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Methyl-1H-benzoimidazole-6-boronic acid is a heterocyclic organoboron compound that has emerged as a valuable intermediate in the field of drug discovery and development. Its structure uniquely combines two key pharmacophores: the benzimidazole core and the boronic acid functional group. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.[1] The boronic acid moiety serves as a highly versatile chemical handle, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[2]

This guide provides an in-depth technical overview for researchers and scientists, detailing the compound's properties, a validated synthetic approach, core applications in organic synthesis, and critical handling information. The focus is on providing not just protocols, but the underlying scientific rationale to empower effective and reliable experimental design.

Compound Profile and Physicochemical Properties

A comprehensive summary of the key identifiers and computed properties for 1-Methyl-1H-benzoimidazole-6-boronic acid is presented below. This data is essential for reaction planning, analytical characterization, and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 1072945-87-9 | [3][4][5] |

| Molecular Formula | C₈H₉BN₂O₂ | [3][4][5] |

| Molecular Weight | 175.98 g/mol | [3][5] |

| IUPAC Name | (1-Methyl-1H-benzimidazol-6-yl)boronic acid | [3] |

| Synonyms | 1-Methyl-1H-benzo[d]imidazol-6-ylboronic acid | [4] |

| Appearance | Solid (typically a white to off-white powder) | [3] |

| Purity | Typically ≥95% | [3] |

| InChI Key | AOOJQSARVKLHLF-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

While numerous specific synthetic routes can be envisioned, a robust and widely applicable method for preparing arylboronic acids is the Palladium-catalyzed Miyaura borylation reaction.[6][7] This approach offers high functional group tolerance and generally proceeds under mild conditions.

The proposed synthesis starts from the corresponding halo-benzimidazole, 6-Bromo-1-methyl-1H-benzoimidazole, which can be readily prepared or procured.

Proposed Synthetic Scheme: Miyaura Borylation

Caption: Proposed synthesis of the title compound via Miyaura borylation.

Detailed Synthetic Protocol

Materials:

-

6-Bromo-1-methyl-1H-benzoimidazole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-Dioxane or DMF

-

Sodium periodate (NaIO₄) or aqueous HCl for deprotection

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-1-methyl-1H-benzoimidazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Solvent Addition: Add anhydrous dioxane (or DMF) via syringe.

-

Degassing: The reaction mixture should be thoroughly degassed to prevent oxidation of the palladium catalyst. This can be achieved by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up (Pinacol Ester Isolation): After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. The filtrate is then concentrated under reduced pressure. The crude pinacol ester can be purified by column chromatography on silica gel.

-

Deprotection (Hydrolysis): The purified pinacol ester is dissolved in a suitable solvent system (e.g., THF/water). An oxidizing agent like sodium periodate (NaIO₄) or an aqueous acid (e.g., 2M HCl) is added, and the mixture is stirred vigorously at room temperature until cleavage is complete (monitored by LC-MS).

-

Final Isolation: The resulting free boronic acid is then extracted into an organic solvent, dried over anhydrous sodium sulfate, and concentrated to yield the final product, which may be further purified by recrystallization.

Causality and Protocol Integrity:

-

Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere is critical for catalytic activity.[8]

-

Base (KOAc): The base is crucial for the transmetalation step of the catalytic cycle. A moderately weak base like potassium acetate is often sufficient and helps to avoid side reactions that can occur with stronger bases.[2]

-

Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Its choice is critical for achieving high yields.

-

Two-Step Borylation/Hydrolysis: While direct borylation to the boronic acid is possible, the two-step procedure involving the stable, easily purified pinacol ester intermediate often provides a cleaner final product with higher overall yield. The pinacol ester itself can also be used directly in subsequent Suzuki coupling reactions.[6][9]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data, based on the compound's structure, are expected.

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 3.8-4.0 ppm for the N-CH₃ group (3H).- Aromatic protons on the benzimidazole ring (typically 3H), with distinct signals for H-2, H-4, H-5, and H-7.- A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O. |

| ¹³C NMR | - A signal for the N-CH₃ carbon around 30-35 ppm.- Multiple signals in the aromatic region (110-150 ppm) corresponding to the benzimidazole carbons.- The carbon attached to the boron (C-6) will appear as a broad signal or may be difficult to observe due to quadrupolar relaxation. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z ≈ 177.08. |

| Purity (HPLC) | A single major peak with >95% purity under standard reversed-phase conditions. |

Note: Actual chemical shifts can vary based on the solvent and instrument used. Researchers should consult spectral databases for similar structures for more precise predictions.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 1-Methyl-1H-benzoimidazole-6-boronic acid is as a coupling partner in Suzuki-Miyaura reactions to synthesize more complex molecules, particularly biaryl and heteroaryl structures of interest in drug development.[1][11]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][8]

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for coupling 1-Methyl-1H-benzoimidazole-6-boronic acid with an aryl or heteroaryl halide.

Workflow Diagram:

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Details:

-

Setup: In a flask, combine the aryl/heteroaryl halide (1.0 equiv), 1-Methyl-1H-benzoimidazole-6-boronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).[12]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand (e.g., SPhos, XPhos). For nitrogen-rich heterocycles like benzimidazoles, using specialized ligands can be crucial to prevent catalyst inhibition and improve yields.[1][12]

-

Solvent and Degassing: Add a solvent mixture, typically an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O). Degas the mixture thoroughly.

-

Reaction and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its completion.

-

Purification: Upon completion, cool the reaction, perform an aqueous work-up to remove the base and other salts, extract the product with an organic solvent, and purify using column chromatography.

Safety and Handling

Proper handling of 1-Methyl-1H-benzoimidazole-6-boronic acid is essential for laboratory safety.

-

Hazard Identification: The compound is classified with the following GHS hazard statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]

Conclusion and Future Outlook

1-Methyl-1H-benzoimidazole-6-boronic acid stands as a potent and enabling chemical tool for researchers in organic synthesis and drug discovery. Its strategic combination of the benzimidazole nucleus and a versatile boronic acid handle facilitates the rapid construction of complex molecular architectures through reliable Suzuki-Miyaura cross-coupling chemistry. As the demand for novel therapeutics continues to grow, the application of such well-designed, functionalized building blocks will be paramount in accelerating the discovery of new lead compounds and advancing the frontiers of medicinal chemistry.[16][17]

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

-

Luo, Q., et al. (2017). Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. The Royal Society of Chemistry. Retrieved from [Link]

-

ChemSigma. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

-

Agn-chem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

- Google Patents. (2014). Process for the preparation of boronic acid intermediates.

-

Bakal, R. L., et al. (2020). Design and discovery of boronic acid drugs. PubMed. Retrieved from [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 1-Methyl-1H-benzoimidazole-6-boronic acid | C8H9BN2O2 | CID 46738679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. 1-Methyl-1H-benzoimidazole-6-boronic acid(1072945-87-9) 1H NMR spectrum [chemicalbook.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. harwick.com [harwick.com]

- 15. fishersci.com [fishersci.com]

- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

(1-Methyl-1H-benzimidazol-6-yl)boronic acid chemical structure and properties

An In-Depth Technical Guide to (1-Methyl-1H-benzimidazol-6-yl)boronic acid: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Convergence of Benzimidazoles and Boronic Acids

In the landscape of medicinal chemistry, the benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile binding capabilities and metabolic stability. When combined with the synthetic prowess of boronic acids, particularly their role in palladium-catalyzed cross-coupling reactions, a powerful tool for drug discovery emerges. (1-Methyl-1H-benzimidazol-6-yl)boronic acid represents a key building block at this intersection, offering researchers a reliable and efficient means to introduce the 1-methyl-benzimidazole moiety into complex molecular architectures. This guide provides an in-depth examination of its chemical structure, properties, synthesis, and critical applications, with a focus on the causality behind its utility in pharmaceutical research and development.

PART 1: Chemical Structure and Physicochemical Properties

The unique reactivity and biological relevance of (1-Methyl-1H-benzimidazol-6-yl)boronic acid stem directly from its molecular architecture. The structure features a planar benzimidazole ring system, where a methyl group at the N1 position prevents the formation of certain intermolecular interactions and provides a specific steric profile. The boronic acid group at the 6-position is the key functional handle for synthetic transformations.

Caption: Chemical Structure of (1-Methyl-1H-benzimidazol-6-yl)boronic acid.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound, which are critical for designing synthetic routes and understanding its behavior in solution.

| Property | Value | Source |

| CAS Number | 1072945-87-9 | [1][2] |

| Molecular Formula | C₈H₉BN₂O₂ | [2] |

| Molecular Weight | 175.98 g/mol | [2] |

| Exact Mass | 176.0757077 Da | [2] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

PART 2: Synthesis and Mechanistic Rationale

The synthesis of arylboronic acids, including (1-Methyl-1H-benzimidazol-6-yl)boronic acid, typically involves the introduction of a boron-containing moiety onto an aromatic ring. A common and effective strategy is the palladium-catalyzed borylation of an aryl halide (e.g., a bromo-benzimidazole) with a boron reagent like bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to the boronic acid.

Causality in Experimental Design:

-

Starting Material: The synthesis begins with a halogenated 1-methyl-1H-benzimidazole. A bromo- or iodo-substituted precursor is preferred as the C-X bond is sufficiently reactive for oxidative addition to the palladium catalyst.

-

Catalyst System: A palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, is essential. These catalysts can cycle between Pd(0) and Pd(II) oxidation states, which is the mechanistic basis for cross-coupling reactions.[4] The choice of ligand (e.g., dppf, SPhos) is critical for stabilizing the palladium center and promoting high catalytic activity.[5][6]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a widely used boron source. It is stable, easy to handle, and reacts efficiently under catalytic conditions to form a boronate ester.

-

Base: A base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is required to facilitate the transmetalation step in the catalytic cycle.

-

Solvent: An aprotic polar solvent like dioxane or DMF is typically used to ensure the solubility of the reactants and catalyst.

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for the preparation of the title compound.

PART 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (1-Methyl-1H-benzimidazol-6-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[5][7]

Mechanistic Pillars of Suzuki-Miyaura Coupling:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (the electrophilic partner), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 1-methyl-benzimidazolyl moiety) to the palladium center, displacing the halide. This is the crucial step where the new carbon-carbon bond is staged.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Relevance to CDK4/6 Inhibitors like Abemaciclib

While not a direct precursor, the 1-methyl-benzimidazole core is structurally analogous to moieties found in highly successful drugs. For example, the CDK4/6 inhibitor Abemaciclib (Verzenio) contains a substituted 2-methyl-1-isopropyl-1H-benzimidazole fragment.[8][9] This drug is used to treat certain types of breast cancer.[9][10] The synthesis of Abemaciclib and related molecules relies on coupling a benzimidazole core with other heterocyclic systems.[9] Building blocks like (1-Methyl-1H-benzimidazol-6-yl)boronic acid are therefore invaluable for rapidly creating libraries of similar compounds to explore structure-activity relationships (SAR) and develop new, more potent, and selective kinase inhibitors.

PART 4: Experimental Protocol - A Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura reaction using (1-Methyl-1H-benzimidazol-6-yl)boronic acid.

Objective: To couple (1-Methyl-1H-benzimidazol-6-yl)boronic acid with a generic aryl bromide (e.g., 4-bromopyridine).

Materials:

-

(1-Methyl-1H-benzimidazol-6-yl)boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) chloride bis(diphenylphosphino)ferrocene [PdCl₂(dppf)] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane and Water (4:1 v/v)

-

Microwave reaction vial or round-bottom flask with condenser

-

Nitrogen or Argon source

Procedure:

-

Inert Atmosphere Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (1-Methyl-1H-benzimidazol-6-yl)boronic acid (1.2 eq), PdCl₂(dppf) (0.03 eq), and K₂CO₃ (3.0 eq).

-

Causality: The reaction must be conducted under an inert atmosphere (N₂ or Ar) to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.

-

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture to the vial.

-

Causality: The solvent system is chosen to dissolve both the organic substrates and the inorganic base. Water is often crucial for activating the boronic acid and facilitating the transmetalation step.

-

-

Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120°C for 30-60 minutes.[5] Alternatively, the reaction can be heated conventionally at 90°C for several hours.[11]

-

Causality: Microwave irradiation provides rapid and uniform heating, often accelerating reaction times and improving yields compared to conventional heating.[5]

-

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

-

Causality: The aqueous work-up removes the inorganic base and salts. Purification by chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

PART 5: Safety and Handling

According to the Globally Harmonized System (GHS) classifications, (1-Methyl-1H-benzimidazol-6-yl)boronic acid is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Recommendations:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

(1-Methyl-1H-benzimidazol-6-yl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a robust and efficient pathway for synthesizing complex molecules. For researchers in drug development, this building block offers a direct route to incorporating the privileged 1-methyl-benzimidazole scaffold, facilitating the exploration of novel chemical space in the quest for next-generation therapeutics.

References

-

Arkat USA. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]

-

PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid | C8H9BN2O2 | CID 46738679. [Link]

-

National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

ResearchGate. Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with... | Download Table. [Link]

-

precisionFDA. ABEMACICLIB. [Link]

-

The Royal Society of Chemistry. Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. [Link]

-

National Institutes of Health (NIH). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. [Link]

-

Frontiers. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. [Link]

Sources

- 1. 1072945-87-9|(1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 1-Methyl-1H-benzoimidazole-6-boronic acid | C8H9BN2O2 | CID 46738679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1661043-48-6|(1-Ethyl-1H-benzo[d]imidazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. GSRS [precision.fda.gov]

- 9. Frontiers | Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation [frontiersin.org]

- 10. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid

Introduction:

1-Methyl-1H-benzoimidazole-6-boronic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its structural framework, featuring a methylated benzimidazole core coupled with a versatile boronic acid moiety, renders it an invaluable reagent for carbon-carbon bond formation. Specifically, it serves as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern synthetic organic chemistry for constructing complex biaryl and heteroaryl structures.[1][2] The ability of the boronic acid group to undergo transmetallation with transition metal catalysts, combined with the biological significance of the benzimidazole scaffold found in numerous pharmaceuticals, makes this compound a high-value intermediate for drug discovery and the development of functional organic materials.[3][4] This guide provides a detailed exploration of the predominant synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Section 1: Retrosynthetic Analysis and Strategic Planning

The most logical and industrially scalable approach to synthesizing 1-Methyl-1H-benzoimidazole-6-boronic acid involves a retrosynthetic disconnection at the carbon-boron bond. This strategy hinges on the late-stage introduction of the boronic acid group onto a pre-assembled and correctly functionalized benzimidazole core. The primary precursor identified through this analysis is a halogenated benzimidazole, typically 6-bromo-1-methyl-1H-benzimidazole. This precursor is stable, accessible, and primed for well-established borylation methodologies.

A secondary disconnection focuses on the formation of the benzimidazole ring itself, tracing back to a substituted o-phenylenediamine derivative. This two-pronged strategy—forming the core heterocycle first, followed by the critical C-B bond formation—minimizes potential interferences and allows for a modular and robust synthesis.

Caption: Retrosynthetic analysis of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Section 2: Core Synthesis Pathway: From Halogenated Precursor to Final Product

The most reliable and widely adopted synthesis proceeds through a three-stage process: (1) Formation of the 6-bromo-1H-benzimidazole core, (2) N-methylation to install the methyl group at the desired position, and (3) Palladium-catalyzed Miyaura borylation to install the boronic acid group.

Stage 1: Synthesis of the Precursor, 6-Bromo-1-methyl-1H-benzimidazole

The journey begins with the construction of the halogenated heterocyclic core. This is typically achieved by the condensation of a substituted o-phenylenediamine with a one-carbon source.

Step 1.1: Formation of 6-Bromo-1H-benzimidazole

The synthesis initiates from commercially available 4-bromo-1,2-phenylenediamine. The cyclization is most commonly effected by heating with formic acid, which serves as both the reagent and solvent. This reaction proceeds via an initial formylation of one amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring system.[5]

Step 1.2: N-Methylation

With the 6-bromo-1H-benzimidazole in hand, the next critical step is the introduction of the methyl group onto one of the ring nitrogens.[6] This is a standard N-alkylation reaction. Using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the imidazole N-H is crucial for generating the nucleophilic anion. Subsequent treatment with an electrophilic methyl source, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), furnishes the desired 1-methyl-1H-benzoimidazole product.

-

Causality Insight: The choice of base and solvent is critical. A strong, non-nucleophilic base like NaH in an aprotic solvent like DMF or THF ensures complete deprotonation without competing side reactions. The regioselectivity of methylation can be an issue in substituted benzimidazoles, but for the 6-bromo isomer, methylation predominantly occurs at the N1 position due to electronic and steric factors.

Stage 2: The Borylation Reaction: Miyaura Borylation

This stage represents the core transformation where the C-Br bond is converted into a C-B bond. The Miyaura borylation reaction is the method of choice due to its high efficiency, functional group tolerance, and mild reaction conditions.[7][8]

The reaction involves treating 6-bromo-1-methyl-1H-benzimidazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

-

Catalyst System: A common and highly effective catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand is crucial as its large bite angle and electron-donating properties stabilize the palladium center throughout the catalytic cycle, promoting the desired oxidative addition and reductive elimination steps.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent. It is a stable, crystalline solid that is easy to handle. The reaction initially forms the pinacol boronate ester, which is more stable and easier to purify than the free boronic acid.

-

Base: Potassium acetate (KOAc) is a frequently used base. It is a mild, inexpensive base that is sufficiently strong to facilitate the transmetallation step of the catalytic cycle without causing unwanted side reactions.

The outcome of this reaction is 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole , the stable boronate ester intermediate.

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Stage 3: Hydrolysis to the Final Boronic Acid

The final step is the hydrolysis of the pinacol boronate ester to the desired 1-Methyl-1H-benzoimidazole-6-boronic acid. This can be achieved under acidic or basic conditions. A common method involves stirring the boronate ester in a solvent mixture such as acetone/water or THF/water with an acid like hydrochloric acid (HCl). Alternatively, oxidative cleavage with reagents like sodium periodate (NaIO₄) followed by an acidic workup also yields the boronic acid.[8]

-

Self-Validating System: The purity of the final product can be readily assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic pinacol methyl protons (a sharp singlet around 1.3 ppm in the ¹H NMR spectrum) and the appearance of the B(OH)₂ protons (a broad singlet) confirms the successful hydrolysis.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1-methyl-1H-benzimidazole

-

Cyclization: To a round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.0 eq). Add formic acid (10 vol) and heat the mixture to reflux (approx. 100-110 °C) for 4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water. Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Isolation: The crude 6-bromo-1H-benzimidazole will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Methylation: Suspend the crude 6-bromo-1H-benzimidazole (1.0 eq) in anhydrous DMF (10 vol). Cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 20 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 6-bromo-1-methyl-1H-benzimidazole.

Protocol 2: Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid

-

Reaction Setup: In an oven-dried Schlenk flask, combine 6-bromo-1-methyl-1H-benzimidazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (15 vol) via syringe.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification of Ester: Purify the resulting residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the intermediate, 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole.

-

Hydrolysis: Dissolve the purified boronate ester in a 3:1 mixture of acetone and 1M HCl. Stir the mixture vigorously at room temperature for 4-6 hours.

-

Isolation of Final Product: Concentrate the mixture under reduced pressure to remove the acetone. The aqueous solution can be lyophilized, or the product can be extracted into an appropriate organic solvent after pH adjustment, and the solvent evaporated to yield 1-Methyl-1H-benzoimidazole-6-boronic acid as a solid.

Section 4: Data Summary

| Step | Key Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 1.1 Cyclization | 4-bromo-1,2-phenylenediamine, Formic Acid | N/A (Acid-catalyzed) | Formic Acid | 100-110 | 4 | >90% |

| 1.2 Methylation | 6-bromo-1H-benzimidazole, Methyl Iodide | Sodium Hydride | DMF | 0 to RT | 12 | 75-85% |

| 2. Borylation | 6-bromo-1-methyl-1H-benzimidazole, B₂pin₂ | Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-90 | 12-16 | 70-80% |

| 3. Hydrolysis | Boronate Ester Intermediate, HCl | N/A (Acid-catalyzed) | Acetone/Water | RT | 4-6 | >95% |

Section 5: Overall Workflow Visualization

Caption: Overall synthetic workflow for 1-Methyl-1H-benzoimidazole-6-boronic acid.

References

- Vertex AI Search, based on ResearchGate. Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature.

- Vertex AI Search, based on NIH. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study.

- Vertex AI Search, based on ResearchGate. Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature.

- Vertex AI Search, based on MDPI. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling.

- Vertex AI Search, based on MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Vertex AI Search, based on Organic Chemistry Portal. Benzimidazole synthesis.

- Vertex AI Search, based on CymitQuimica. 6-BROMO-1-METHYL-1H-BENZO[D]IMIDAZOLE.

- Vertex AI Search, based on Wikipedia. Boronic acid.

- Vertex AI Search, based on PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid | C8H9BN2O2 | CID 46738679.

- Vertex AI Search, based on ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.

- Vertex AI Search, based on Organic Chemistry Portal. Arylboronic acid or boronate synthesis.

- Vertex AI Search, based on Sci-Hub. Substituted 2-(2''-pyridyl)benzimidazole palladium(II) complexes as an efficient catalytic system for Suzuki--Miyaura cross-coupling reactions.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Sci-Hub. Substituted 2-(2''-pyridyl)benzimidazole palladium(II) complexes as an efficient catalytic system for Suzuki--Miyaura cross-coupling reactions / TURKISH JOURNAL OF CHEMISTRY, 2015 [sci-hub.ru]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. 6-BROMO-1-METHYL-1H-BENZO[D]IMIDAZOLE | CymitQuimica [cymitquimica.com]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-benzoimidazole-6-boronic acid

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methyl-1H-benzoimidazole-6-boronic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document offers insights into the predicted solubility based on molecular structure, a detailed protocol for experimental solubility determination, and the necessary tools for data interpretation and visualization.

Introduction to 1-Methyl-1H-benzoimidazole-6-boronic acid

1-Methyl-1H-benzoimidazole-6-boronic acid is a heterocyclic compound featuring a benzimidazole core functionalized with a methyl group and a boronic acid moiety. Its chemical formula is C₈H₉BN₂O₂ and it has a molecular weight of approximately 175.98 g/mol .[1][2][3] The presence of both a Lewis acidic boronic acid group and a basic benzimidazole ring system imparts unique chemical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various solvents is a critical first step for its effective use in synthesis, purification, and formulation.

Predicting Solubility: A Chemist's Perspective

The benzimidazole moiety, a bicyclic aromatic heterocycle, can participate in hydrogen bonding through its nitrogen atoms. The N-methylation at one of the nitrogen atoms will slightly reduce its hydrogen bond donating capacity but the other nitrogen remains available. Benzimidazoles generally exhibit moderate solubility in polar aprotic solvents and limited solubility in nonpolar solvents.[4]

The boronic acid group (-B(OH)₂) is known for its ability to form hydrogen bonds with protic solvents. Phenylboronic acid, a simpler analog, demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6] It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility behavior.

Considering these factors, 1-Methyl-1H-benzoimidazole-6-boronic acid is expected to exhibit the following solubility trends:

-

High Solubility: In polar protic solvents like methanol and ethanol, due to hydrogen bonding with both the benzimidazole and boronic acid groups.

-

Moderate to High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

-

Moderate Solubility: In ethers like tetrahydrofuran (THF) and ketones like acetone.[5]

-

Low to Insoluble: In nonpolar solvents such as hexanes and toluene.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Materials and Equipment

-

1-Methyl-1H-benzoimidazole-6-boronic acid (purity >95%)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, THF, acetone, hexane, toluene)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Methyl-1H-benzoimidazole-6-boronic acid to a series of vials.

-

Accurately dispense a known volume of each test solvent into the corresponding vial.

-

-

Equilibration:

-

Seal the vials and vortex them vigorously for 1-2 minutes to ensure good initial mixing.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial.

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Concentration Determination by HPLC:

-

Prepare a calibration curve using standard solutions of 1-Methyl-1H-benzoimidazole-6-boronic acid of known concentrations.

-

Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the concentration of the compound in the saturated solution.

-

-

Data Analysis:

-

Calculate the solubility of 1-Methyl-1H-benzoimidazole-6-boronic acid in each solvent based on the determined concentration and the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 1-Methyl-1H-benzoimidazole-6-boronic acid at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | ||

| Methanol | |||

| Ethanol | |||

| Polar Aprotic | DMSO | ||

| DMF | |||

| Acetonitrile | |||

| Ethers | THF | ||

| Ketones | Acetone | ||

| Hydrocarbons | Hexane | ||

| Toluene |

Conclusion

This guide has provided a theoretical framework for understanding the solubility of 1-Methyl-1H-benzoimidazole-6-boronic acid and a detailed, practical protocol for its experimental determination. By following the outlined procedures, researchers can obtain reliable solubility data, which is essential for the successful application of this compound in various scientific endeavors. The interplay of the benzimidazole and boronic acid functionalities suggests a preference for polar solvents, a hypothesis that can be confirmed and quantified through the described experimental workflow.

References

-

PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid. [Link]

-

Journal of Solution Chemistry. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

-

Chemsrc. (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid. [Link]

-

MDPI. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]

-

ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

Sources

A-Technical-Guide-to-Benzimidazole-Boronic-Acids-in-Modern-Drug-Discovery

Abstract

The strategic fusion of the benzimidazole scaffold, a privileged structure in medicinal chemistry, with the unique reactivity of the boronic acid functional group has yielded a powerful class of molecules: benzimidazole boronic acids. These compounds have garnered significant attention from researchers, scientists, and drug development professionals due to their remarkable potential as highly specific and potent enzyme inhibitors. This guide provides an in-depth technical overview of the core principles governing the synthesis, mechanism of action, and application of benzimidazole boronic acids. We will explore the causality behind experimental choices, detail validated protocols, and present key data to offer a field-proven perspective for professionals in drug discovery.

Introduction: The Hybrid Architecture of Benzimidazole Boronic Acids

The benzimidazole nucleus is structurally analogous to natural purines, allowing it to interact with a wide array of biological targets, including enzymes and receptors.[][2][3] Its derivatives are known to possess a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[][3][4][5]

On the other hand, the boronic acid moiety (-B(OH)₂) is a versatile functional group with a unique ability to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, commonly found in the active sites of enzymes.[6][7][8] This interaction is a cornerstone of their inhibitory mechanism, particularly against serine proteases.[6][9]

The combination of these two entities in a single molecule creates a synergistic effect. The benzimidazole core acts as a recognition element, guiding the molecule to the target enzyme's active site, while the boronic acid "warhead" executes the inhibition. This dual-functionality allows for the design of highly potent and selective therapeutic agents.

Synthetic Strategies for Benzimidazole Boronic Acids

The synthesis of benzimidazole boronic acids typically involves a multi-step process. A common and effective approach is the condensation of an o-phenylenediamine with an aldehyde bearing a boronic acid or a boronic ester group.[4][10][11]

Key considerations in the synthesis include:

-

Choice of Catalyst: Lewis acids such as boric acid have been shown to be efficient catalysts for the condensation reaction, often allowing the synthesis to proceed under mild, environmentally friendly conditions in aqueous media.[10][12][13]

-

Protecting Groups: The boronic acid moiety can be sensitive to certain reaction conditions. Therefore, it is often protected as a pinacol ester during intermediate steps and deprotected in the final stage.

-

Purification: Purification of the final product is crucial and is typically achieved through techniques like column chromatography or recrystallization.

The following diagram illustrates a generalized synthetic workflow:

Caption: A generalized workflow for the synthesis of benzimidazole boronic acids.

The Covalent-Reversible Inhibition Paradigm: Mechanism of Action

The primary mechanism by which benzimidazole boronic acids exert their therapeutic effect is through the potent and selective inhibition of enzymes, particularly serine proteases.[6][14] This inhibition is achieved through the formation of a stable, yet reversible, covalent bond between the boron atom of the boronic acid and the catalytic serine residue in the enzyme's active site.[6][8]

This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[15] The reversibility of this bond is a key advantage, as it can lead to a more favorable safety profile compared to irreversible inhibitors.

The following diagram illustrates the mechanism of serine protease inhibition:

Caption: Mechanism of serine protease inhibition by a benzimidazole boronic acid.

Key Applications in Drug Discovery

The unique properties of benzimidazole boronic acids have led to their investigation in a variety of therapeutic areas.

-

Anticancer Agents: Many proteases are overexpressed in cancer cells and are involved in tumor growth, invasion, and metastasis. Benzimidazole boronic acids have been designed as inhibitors of these proteases, showing promise as potential anticancer drugs.[7][16][17] The first boronic acid-containing drug approved by the FDA, Bortezomib (Velcade), is a proteasome inhibitor used to treat multiple myeloma.[17]

-

Antiviral Agents: Viral proteases are essential for viral replication. Benzimidazole boronic acids have been explored as inhibitors of viral proteases, for example, in the context of HIV and Hepatitis C.[16][18]

-

Antibacterial Agents: Boronic acids have been investigated as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[8][19]

-

Anticoagulants: Serine proteases of the coagulation cascade are attractive targets for the development of novel anticoagulants. Benzimidazole boronic acids have shown potential in this area.

-

Sensors: The ability of boronic acids to bind with diols has been exploited in the development of fluorescent sensors for the detection of carbohydrates and other biologically important molecules.[20]

Experimental Protocols

Representative Synthesis of a 2-Arylbenzimidazole Boronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Aryl aldehyde with a pinacol boronic ester group (1.05 eq)

-

Boric acid (0.1 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

1N HCl

Procedure:

-

To a solution of o-phenylenediamine in ethanol, add the aryl aldehyde with the pinacol boronic ester group and boric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the benzimidazole boronic ester intermediate.

-

Dissolve the intermediate in a mixture of acetone and 1N HCl and stir at room temperature for 2-4 hours to deprotect the boronic ester.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final benzimidazole boronic acid.

General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a benzimidazole boronic acid against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

-

Assay buffer (e.g., Tris-HCl, HEPES)

-

Benzimidazole boronic acid inhibitor (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the benzimidazole boronic acid inhibitor in the assay buffer.

-

In a 96-well microplate, add a fixed amount of the target enzyme to each well.

-

Add the different concentrations of the inhibitor to the wells and pre-incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[21]

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Data-Driven Insights: A Comparative Look

The potency of enzyme inhibitors is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). Lower values indicate higher potency. The following table presents representative data for some boronic acid-based inhibitors.

| Inhibitor | Target Enzyme | Ki (nM) | IC₅₀ (µM) |

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 65 | - |

| Compound 10a | AmpC β-lactamase | 140 | - |

| Compound 5 | KPC-2 β-lactamase | 730 | - |

| Benzeneboronic acid | α-Chymotrypsin | 196 | - |

Table adapted from literature sources.[6][15][19][22]

Conclusion and Future Outlook

Benzimidazole boronic acids represent a highly promising class of compounds in the field of drug discovery. Their unique mechanism of action, coupled with the versatility of the benzimidazole scaffold, allows for the rational design of potent and selective enzyme inhibitors for a wide range of diseases. The continued exploration of new synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of novel and effective therapeutics in the future. The research in this area is rapidly expanding, with new applications and more sophisticated molecular designs continually emerging.

References

-

Alper, P. B., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

da Silva, J. F. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. [Link]

-

Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]

-

Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]

-

da Silva, J. F. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Various Authors. (2025). Boronic Acid Compounds as Potential Pharmaceutical Agents. ResearchGate. [Link]

-

Supporting Information for Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. AWS. [Link]

-

Various Authors. (2025). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

-

Denmeade, S. R., et al. (2003). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 46(15), 3028-3034. [Link]

-

Sen, P., et al. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations. ResearchGate. [Link]

-

Various Authors. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. International Journal of ChemTech Research, 5(4), 1969-1976. [Link]

-

Lo, C. Y., et al. (2009). Enzyme assays with boronic acid appended bipyridinium salts. Analytica Chimica Acta, 649(2), 246-251. [Link]

-

Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. ResearchGate. [Link]

-

Various Authors. (2020). Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. MDPI. [Link]

-

Various Authors. (2025). Boric Acid Catalyzed Convenient Synthesis of Benzimidazoles in Aqueous Media. ResearchGate. [Link]

-

Li, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Archiv der Pharmazie, 351(1), e1700231. [Link]

-

Various Authors. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(1), 1-22. [Link]

-

Various Authors. (2025). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. [Link]

-

Karimi-Jaberi, Z., & Amiri, M. (2012). An Efficient and Inexpensive Synthesis of 2-Substituted Benzimidazoles in Water Using Boric Acid at Room Temperature. E-Journal of Chemistry, 9(1), 167-170. [Link]

-

Iannazzo, D., et al. (2018). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 23(8), 1877. [Link]

-

Various Authors. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103513. [Link]

-

Sen, P., et al. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots:Synthesis, Antimicrobial Activities and Molecular Docking Calculations. Chemical Research in Chinese Universities. [Link]

-

Various Authors. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

-

Venugopal, S., et al. (2022). A Review On Modern Approaches To Benzimidazole Synthesis. Current Organic Synthesis, 20(1), 2-19. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Various Authors. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. [Link]

-

Various Authors. (2014). What is the procedure for the synthesis of 2-acetic acid benzimidazole from 2-cyanomethyl benzimidazole? ResearchGate. [Link]

Sources

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]

- 20. Enzyme assays with boronic acid appended bipyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methyl-1H-benzoimidazole-6-boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction